

m-PEG7-NHS carbonate chemical structure and properties

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Compound of Interest

Compound Name: *m*-PEG7-NHS carbonate

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An In-depth Technical Guide to m-PEG7-NHS Carbonate

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **m-PEG7-NHS carbonate**, a methoxy polyethylene glycol derivative that serves as a crucial tool for researchers, scientists, and professionals in drug development. Its utility in bioconjugation, specifically in the PEGylation of proteins, peptides, and other biomolecules, is highlighted, offering enhanced stability, solubility, and biocompatibility to the conjugated molecules.

Core Properties and Structure

m-PEG7-NHS carbonate is a monofunctional PEGylation reagent. The "m-PEG7" portion of the name indicates a methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units. This hydrophilic PEG spacer is linked to an N-hydroxysuccinimidyl (NHS) carbonate reactive group. The NHS carbonate is highly reactive towards primary amine groups found on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction results in the formation of a stable carbamate linkage.

The chemical structure of **m-PEG7-NHS carbonate** is characterized by its defined length PEG chain, which imparts favorable physicochemical properties to the molecules it modifies. The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic molecules in aqueous media.

Chemical Structure:

A summary of the key quantitative data for **m-PEG7-NHS carbonate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₃₅ NO ₁₂	
Molecular Weight	481.49 g/mol	
CAS Number	1058691-01-2	
Purity	Typically >95%	
Solubility	Soluble in DMSO, DMF, DCM	[1]
Storage Conditions	-20°C, desiccated	[1]

Experimental Protocols

The following section details a generalized experimental protocol for the bioconjugation of a protein with **m-PEG7-NHS carbonate**. This protocol is based on standard procedures for NHS ester chemistry and should be optimized for specific applications.

Materials:

- Protein or other amine-containing biomolecule
- **m-PEG7-NHS carbonate**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines such as Tris.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification system (e.g., size-exclusion chromatography, dialysis)

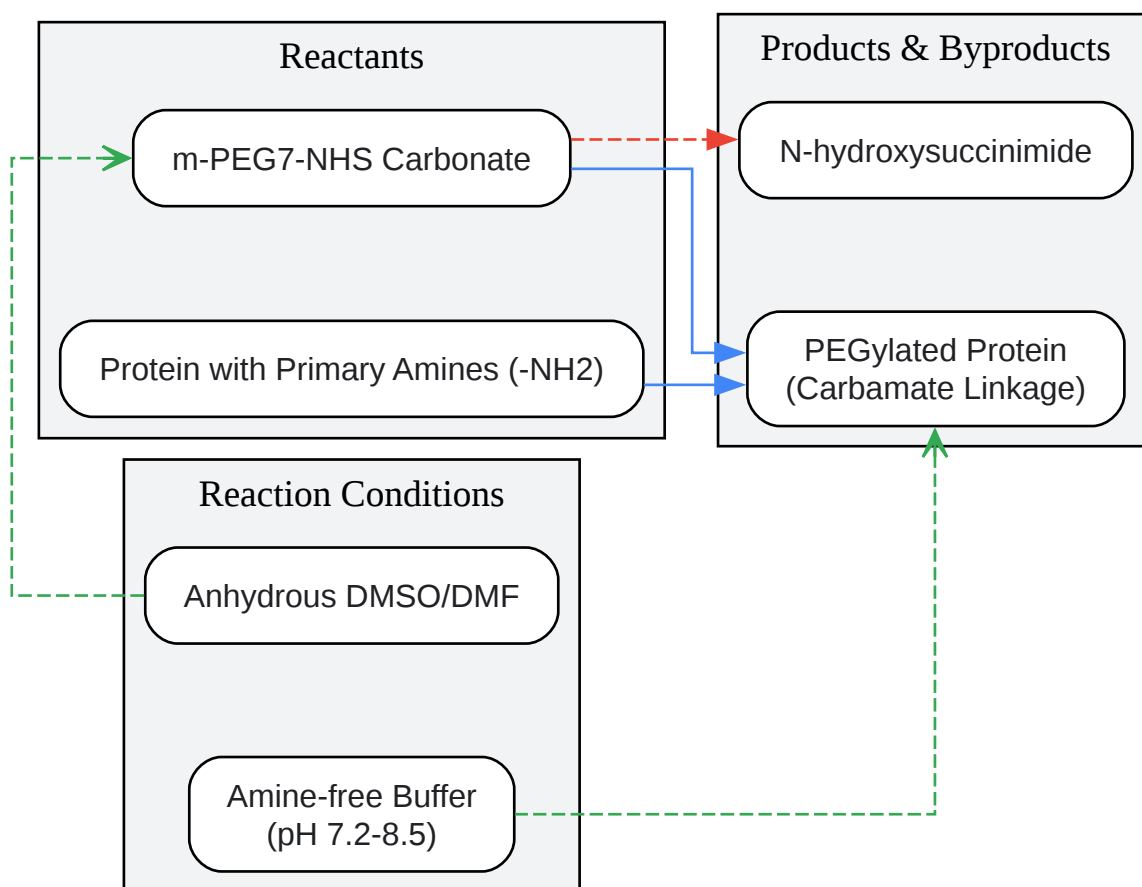
Protocol:

- Preparation of Protein Solution:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - If the protein solution contains any amine-containing buffers or stabilizers (like Tris or BSA), they must be removed by dialysis or buffer exchange into the reaction buffer.[\[2\]](#)
- Preparation of **m-PEG7-NHS Carbonate** Stock Solution:
 - Allow the vial of **m-PEG7-NHS carbonate** to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS carbonate.[\[2\]](#)
 - Just before use, dissolve the **m-PEG7-NHS carbonate** in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[\[2\]](#)
- Conjugation Reaction:
 - Add a calculated molar excess of the dissolved **m-PEG7-NHS carbonate** to the protein solution. A starting point is often a 10- to 50-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined empirically.
 - Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C. The reaction time will depend on the reactivity of the protein's amines.
- Quenching the Reaction:
 - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess **m-PEG7-NHS carbonate**.
 - Incubate for 30 minutes at room temperature.
- Purification of the PEGylated Protein:
 - Remove the excess PEG reagent and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration.

- The purified PEGylated protein can be concentrated and stored under appropriate conditions.
- Characterization:
 - The degree of PEGylation (the number of PEG chains attached per protein molecule) can be determined by various analytical techniques, including SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

Reaction Workflow and Logical Relationships

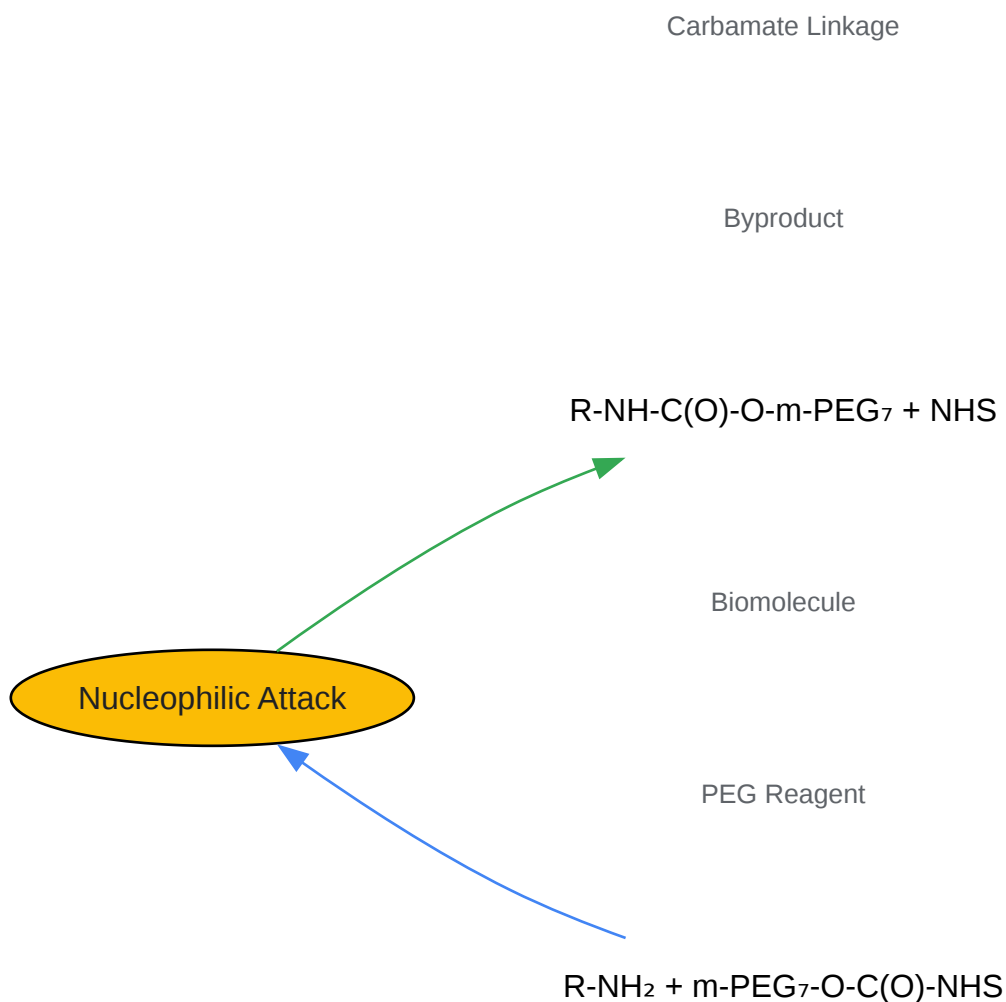
The following diagrams illustrate the key processes involved in the use of **m-PEG7-NHS carbonate**.



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Caption: Workflow of protein PEGylation using **m-PEG7-NHS carbonate**.

This second diagram illustrates the chemical reaction pathway for the conjugation of **m-PEG7-NHS carbonate** to a primary amine on a biomolecule.



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Caption: Chemical reaction pathway of **m-PEG7-NHS carbonate** with a primary amine.

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References

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- 2. furthlab.xyz [furthlab.xyz]
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